Cas no 142450-58-6 (4,4'-Di-N-hexyloxybiphenyl)

4,4'-Di-N-hexyloxybiphenyl structure
4,4'-Di-N-hexyloxybiphenyl structure
Nome del prodotto:4,4'-Di-N-hexyloxybiphenyl
Numero CAS:142450-58-6
MF:C24H34O2
MW:354.525567531586
MDL:MFCD00059438
CID:101074
PubChem ID:87567653

4,4'-Di-N-hexyloxybiphenyl Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,1'-Biphenyl,4,4'-bis(hexyloxy)-
    • 4,4'-Dihexyloxybiphenyl
    • 1-hexoxy-4-(4-hexoxyphenyl)benzene
    • 4,4'-BIS(HEXYLOXY)BIPHENYL
    • 4,4'-Dihexyloxy-1,1'-biphenyl
    • 4,4'-Di-N-Hexyloxybiphenyl
    • 4,4'-Bis(hexyloxy)-1,1'-biphenyl
    • PubChem9079
    • NPALUNJGWGOZQN-UHFFFAOYSA-N
    • STK017716
    • 4,4'-Bis(hexyloxy)-1,1'-biphenyl #
    • A807909
    • D1089
    • 4,4/'-DI-N-HEXYLOXYBIPHENYL
    • SCHEMBL14267492
    • MFCD00059438
    • DTXSID70345415
    • AKOS001584330
    • 4,4'-Dihexyloxybiphenyl, 98%
    • T70272
    • FT-0651857
    • 142450-58-6
    • DB-063434
    • 4,4'-Di-N-hexyloxybiphenyl
    • MDL: MFCD00059438
    • Inchi: 1S/C24H34O2/c1-3-5-7-9-19-25-23-15-11-21(12-16-23)22-13-17-24(18-14-22)26-20-10-8-6-4-2/h11-18H,3-10,19-20H2,1-2H3
    • Chiave InChI: NPALUNJGWGOZQN-UHFFFAOYSA-N
    • Sorrisi: O(C1C([H])=C([H])C(=C([H])C=1[H])C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]

Proprietà calcolate

  • Massa esatta: 354.25600
  • Massa monoisotopica: 354.255880323g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 13
  • Complessità: 282
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: niente
  • Superficie polare topologica: 18.5
  • Carica superficiale: 0
  • XLogP3: 8.2

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Punto di fusione: 127.0 to 130.0 deg-C
  • PSA: 18.46000
  • LogP: 7.27180
  • Solubilità: Non determinato

4,4'-Di-N-hexyloxybiphenyl Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1269469-5g
4,4'-Dihexyloxybiphenyl
142450-58-6 98%
5g
¥615 2023-04-15
abcr
AB249895-5 g
4,4'-Di-n-hexyloxybiphenyl, 98%; .
142450-58-6 98%
5g
€137.00 2023-04-27
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D870845-5g
4,4'-Dihexyloxybiphenyl
142450-58-6 98%
5g
¥410.40 2022-10-10
abcr
AB249895-25g
4,4'-Di-n-hexyloxybiphenyl, 98%; .
142450-58-6 98%
25g
€329.20 2025-02-14
1PlusChem
1P009BVK-5g
4,4'-DI-N-HEXYLOXYBIPHENYL
142450-58-6 95%
5g
$77.00 2025-02-24
Ambeed
A520710-1g
4,4'-Bis(hexyloxy)-1,1'-biphenyl
142450-58-6 98%
1g
$21.0 2025-03-01
Ambeed
A520710-25g
4,4'-Bis(hexyloxy)-1,1'-biphenyl
142450-58-6 98%
25g
$184.0 2025-03-01
1PlusChem
1P009BVK-1g
4,4'-DI-N-HEXYLOXYBIPHENYL
142450-58-6 95%
1g
$40.00 2025-02-24
1PlusChem
1P009BVK-25g
4,4'-DI-N-HEXYLOXYBIPHENYL
142450-58-6 95%
25g
$221.00 2025-02-24
TRC
D493143-500mg
4,4'-Di-N-hexyloxybiphenyl
142450-58-6
500mg
$ 160.00 2022-06-05

4,4'-Di-N-hexyloxybiphenyl Metodo di produzione

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:142450-58-6)4,4'-Di-N-hexyloxybiphenyl
A807909
Purezza:99%
Quantità:25g
Prezzo ($):166.0